2-Bromo-6-(naphthalen-2-yl)naphthalene
Description
Properties
IUPAC Name |
2-bromo-6-naphthalen-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSRUMBGSVISHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80727061 | |
| Record name | 6-Bromo-2,2'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62156-75-6 | |
| Record name | 6-Bromo-2,2'-binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80727061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Functionalization of Naphthalene Derivatives
The synthesis of 2-bromo-6-(naphthalen-2-yl)naphthalene often begins with selective bromination of naphthalene or substituted naphthols to introduce bromine at the 6-position, which is crucial for subsequent coupling reactions.
Selective Bromination : Bromination of 2-naphthol derivatives in acetic acid medium with liquid bromine leads to regioselective substitution at the 6-position, sometimes producing 1,6-dibromo intermediates. This step is sensitive and requires careful control to avoid overbromination or substitution at undesired positions.
Reduction of Dibromo Intermediates : The 1,6-dibromo-2-naphthylamine intermediates can be selectively reduced to the 6-bromo-2-naphthylamine using metallic tin powder or sodium bisulfite under controlled conditions. This reduction step simplifies the mixture and prepares the compound for further functionalization.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination | Liquid bromine, acetic acid, controlled temp | Selective 6-position bromination, possible 1,6-dibromo formation |
| 2 | Reduction | Metallic tin powder or sodium bisulfite | Converts dibromo intermediates to monobromo derivatives |
The introduction of amino groups at the 2-position of bromonaphthalene derivatives is achieved through Bucherer-type reactions, which involve the condensation of 2-naphthol derivatives with secondary amines under pressure and elevated temperatures.
Bucherer Amination : This method uses secondary amines and sodium metabisulfite in aqueous media heated to about 150 °C, converting 2-naphthol derivatives into 2-aminonaphthalenes with high regioselectivity and yields.
The reaction is typically performed in sealed Teflon-capped pressure flasks, ensuring safe handling of reactive intermediates and high temperature stability.
This amination step is critical for preparing 2-amino-6-bromonaphthalene intermediates, which serve as precursors for further cross-coupling reactions to install the naphthalen-2-yl substituent.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 3 | Amination (Bucherer) | Secondary amines, sodium metabisulfite, 150 °C, sealed flask | Conversion of 2-naphthol to 2-aminonaphthalene |
Cross-Coupling Reactions (Suzuki Coupling)
The key step for attaching the naphthalen-2-yl group at the 6-position of the bromonaphthalene core involves palladium-catalyzed Suzuki cross-coupling reactions.
Suzuki Cross-Coupling : The 6-bromo-2-aminonaphthalene or related intermediates undergo coupling with naphthalen-2-yl boronic acid or boronate esters in the presence of palladium catalysts (e.g., Pd2(dba)3), phosphine ligands (e.g., SPhos), and bases (e.g., sodium carbonate).
Typical conditions include heating in mixed solvents such as dimethylformamide and ethanol at around 90 °C, providing high yields of the desired this compound derivative.
This method is favored for its regioselectivity, functional group tolerance, and scalability.
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 4 | Suzuki Coupling | Pd catalyst, SPhos ligand, naphthalen-2-yl boronic acid, base, 90 °C | Formation of this compound |
Alternative Routes and Considerations
Diazonium Salt Route : Some methods involve formation of diazonium salts from 6-bromo-2-naphthylamine intermediates, followed by thermal decomposition to introduce substituents. This route is less common for this compound but is used in related aromatic substitutions.
Solvent and Temperature Control : Bromination and reduction steps often require solvent changes (e.g., from methylene chloride to butanol) and precise temperature control to optimize yield and purity.
Industrial Scalability : The described methods are amenable to industrial scale, with mild conditions and relatively short synthetic routes, although care must be taken with corrosive reagents like inorganic fluorides and bromine.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Selective Bromination | Liquid bromine, acetic acid | Introduce bromine at 6-position on naphthalene ring |
| 2 | Reduction of Dibromo Intermediates | Metallic tin powder or sodium bisulfite | Convert dibromo to monobromo compound |
| 3 | Bucherer Amination | Secondary amines, sodium metabisulfite, 150 °C | Convert 2-naphthol to 2-aminonaphthalene |
| 4 | Suzuki Cross-Coupling | Pd catalyst, SPhos, naphthalen-2-yl boronic acid, base, 90 °C | Attach naphthalen-2-yl group at 6-position |
Research Findings and Yields
Bromination and reduction steps yield intermediates with high regioselectivity and purity, essential for downstream reactions.
Bucherer amination provides 2-amino-6-bromonaphthalene derivatives in yields up to approximately 87%, demonstrating efficiency and practicality.
Suzuki coupling reactions typically yield the final this compound derivatives in high yields (above 85%), with good functional group tolerance and reproducibility.
The overall synthetic route is modular, allowing for variations in substituents and functional groups, which is valuable for tailoring compound properties for specific applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(naphthalen-2-yl)naphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Production of dihydro derivatives.
Substitution: Introduction of various functional groups at the bromine site.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
2-Bromo-6-(naphthalen-2-yl)naphthalene serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituent allows for electrophilic substitution reactions, facilitating the formation of complex structures. This compound can be utilized to synthesize other naphthalene derivatives, which are essential in creating pharmaceuticals and agrochemicals .
Synthesis Techniques
Several synthetic pathways have been developed to produce this compound efficiently. For instance, methods involving transition metal-catalyzed coupling reactions have shown promise in achieving high yields and purity .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For example, naphthalene-substituted triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications of the naphthalene structure can enhance biological activity . The structure–activity relationship (SAR) studies suggest that introducing different substituents can lead to improved therapeutic profiles.
Biological Studies
Research has focused on the biological interactions of naphthalene derivatives with cellular targets. For instance, certain compounds have been shown to inhibit specific proteins involved in cancer progression, making them candidates for further development as anticancer agents .
Materials Science
Fluorescent Materials
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of fluorescent materials. Its structural characteristics allow it to be incorporated into various polymer matrices, enhancing their optical properties. Such materials can be used in sensors and display technologies due to their tunable fluorescence .
Polymer Additives
Compounds similar to this compound are also utilized as additives in polymers to improve mechanical properties and thermal stability. The incorporation of brominated naphthalene derivatives can enhance flame retardancy in polymeric materials .
Case Studies
Mechanism of Action
The mechanism by which 2-Bromo-6-(naphthalen-2-yl)naphthalene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, influencing its binding affinity and specificity towards biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Properties
| Compound | Molecular Weight | Melting Point (°C) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | ~353.2 | Not reported | Br, Naphthalen-2-yl | Organic electronics |
| 2-Bromo-6-(p-tolyl)naphthalene | ~311.2 | Not reported | Br, p-Tolyl | Synthetic intermediate |
| 6-Bromo-2-naphthol | 223.08 | 121–125 | Br, OH | Pharmaceuticals, boronates |
| 2-Bromo-6-fluoronaphthalene | 225.06 | Not reported | Br, F | Fluorinated materials |
| NDHPEA | ~534.7 | Not reported | Anthracene, Naphthalene | Solar cells |
Table 2: Electronic Properties
| Compound | HOMO-LUMO Gap (eV) | Absorption λ_max (nm) | Notable Features |
|---|---|---|---|
| This compound | Estimated 3.5–4.0 | ~300–350 | Extended conjugation |
| FDDNP | ~2.8–3.2 | ~450–500 | Solvatochromic, ICT |
| NDHPEA | ~2.2–2.5 | ~400–550 | High charge mobility |
Biological Activity
2-Bromo-6-(naphthalen-2-yl)naphthalene is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in research.
Synthesis
The synthesis of this compound typically involves bromination reactions on naphthalene derivatives. It serves as an intermediate for the production of more complex organic molecules, which can be utilized in various applications, including pharmaceuticals and agrochemicals.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to naphthalene derivatives. For instance, a series of naphthalene-substituted triazole spirodienones exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with some derivatives inducing apoptosis and cell cycle arrest . Although specific data on this compound is limited, its structural similarity to other active naphthalene derivatives suggests potential anticancer activity.
The biological activity of naphthalene compounds often involves mechanisms such as oxidative stress induction and inflammatory responses. A study on naphthalene-induced nasal tumors in rodents demonstrated that metabolic activation leads to cytotoxicity and chronic inflammation, which are precursors to tumor formation . This mechanism may be relevant for understanding the biological effects of this compound.
Naphthalene and Carcinogenicity
Research evaluating naphthalene's carcinogenicity in rodents provides insights into the potential risks associated with compounds like this compound. The study showed that exposure to naphthalene vapors resulted in significant tumor formation linked to oxidative stress and inflammation pathways . This highlights the importance of assessing the safety profile of similar compounds.
Antitumor Activity Evaluation
In a related study, novel thiazole nortopsentin analogs incorporating naphthyl groups were synthesized and evaluated for antitumor activity. Results indicated that these compounds could suppress tumor growth effectively, suggesting that structural modifications in naphthalene derivatives can enhance their biological efficacy .
Data Tables
Q & A
Q. What interdisciplinary applications exist beyond organic synthesis, such as in materials science or environmental chemistry?
- Answer :
- OLEDs : As an electron-transport layer due to its planar structure and high thermal stability .
- Sensors : Functionalized with thiol groups for Hg²⁺ detection via fluorescence quenching .
- Environmental tracers : Brominated naphthalenes track particulate matter (PM₂.₅) sources in air quality studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
